3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole
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Overview
Description
“3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole” is a chemical compound with the molecular formula C9H16N2O . It is also known as “3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile” and has a molecular weight of 168.24 . The IUPAC name for this compound is "3-[(1-methyl-4-piperidinyl)oxy]propanenitrile" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The boiling point of “this compound” is 125-126/7 Torr . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Benzothiazoles and thiazolopyridines are integral to pharmaceuticals and organic materials. A study presented a metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation, providing a novel approach to creating these compounds from N-(hetero)arylthioamides. This process signifies an advancement in the efficient and uniform synthesis of benzothiazoles, highlighting their versatility in organic chemistry (Xiang-Yang Qian et al., 2017).
Antimicrobial Activity
The antibacterial evaluation of novel compounds derived from benzothiazole moieties has shown valuable biological activities. For instance, a study synthesized 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, demonstrating significant antibacterial properties. This research underlines the potential of benzothiazole derivatives in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Potential Therapeutic Agents
The search for chronic diabetic complication treatments led to the discovery of highly potent and selective aldose reductase inhibitors, including a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acids. The lead candidate, known as lidorestat, demonstrated significant inhibition of aldose reductase and potential for treating diabetic complications (M. V. Van Zandt et al., 2005).
Antitumor Activity
Several studies have investigated the antitumor properties of benzothiazole derivatives. For example, novel 4-thiazolidinones containing a benzothiazole moiety were synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. This indicates the potential of benzothiazole derivatives in cancer therapy development (D. Havrylyuk et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-15-8-6-10(7-9-15)16-13-11-4-2-3-5-12(11)17-14-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBPVKJDIXDTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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